what is the mechanism of action of z-DEVD-cmk
what is the mechanism of action of z-DEVD-cmk
An In-depth Technical Guide to the Mechanism of Action of z-DEVD-cmk
Introduction
Z-DEVD-cmk (Z-Asp-Glu-Val-Asp-chloromethylketone) is a synthetic tetrapeptide that serves as a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade.[1] Due to its cell-permeable nature, it is widely utilized in cellular and in vivo studies to investigate the role of caspase-3 in programmed cell death and to explore therapeutic strategies targeting apoptosis. This guide provides a comprehensive overview of its mechanism of action, target specificity, and application in experimental research for scientists and drug development professionals. A closely related compound, Z-DEVD-fmk (fluoromethylketone), functions via an almost identical mechanism and is often used interchangeably in research.[2][3][4][5][6]
Core Mechanism of Action
The inhibitory action of z-DEVD-cmk is a direct consequence of its structural mimicry of the natural caspase-3 substrate recognition sequence, Asp-Glu-Val-Asp (DEVD).[7][8] Caspases are cysteine-aspartic proteases, meaning they utilize a catalytic cysteine residue in their active site to cleave target proteins specifically after an aspartate residue.[7][8][9]
The mechanism unfolds as follows:
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Substrate Recognition: The DEVD peptide sequence of z-DEVD-cmk is recognized by and binds to the substrate-binding pocket of caspase-3.[10] The S1 pocket of the enzyme has a strong preference for the aspartic acid (D) at the P1 position.[10]
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Active Site Binding: The inhibitor docks into the active site, positioning the chloromethylketone (cmk) group near the catalytic cysteine residue (Cys-163).[7][9]
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Irreversible Inhibition: The cmk group acts as a reactive electrophile. It forms a stable, irreversible thioether covalent bond with the thiol group of the active site cysteine.[11][12] This covalent modification permanently inactivates the enzyme, thereby halting all downstream proteolytic activity.
Caption: Covalent inhibition of Caspase-3 by z-DEVD-cmk.
Target Specificity and Quantitative Data
While z-DEVD-cmk is most renowned as a caspase-3 inhibitor, it exhibits activity against other members of the caspase family and even other proteases. Its specificity is primarily conferred by the DEVD peptide sequence, which is preferentially recognized by executioner caspases.
| Target Protease | Reported Activity | IC50 Value | Notes |
| Caspase-3 | Irreversible Inhibitor | 18 µM[2][3][5] | IC50 determined in a cell-based assay blocking 6-OHDA-induced apoptosis. |
| Caspase-6 | Potent Inhibition | Not specified | Shares substrate specificity with Caspase-3.[2][11][12] |
| Caspase-7 | Potent Inhibition | Not specified | Shares substrate specificity with Caspase-3.[2][7][11][12] |
| Caspase-8 | Potent Inhibition | Not specified | An initiator caspase also inhibited by z-DEVD-cmk.[2][11][12] |
| Caspase-10 | Potent Inhibition | Not specified | An initiator caspase also inhibited by z-DEVD-cmk.[2][11] |
| Calpain | Direct Inhibition | Not specified | A calcium-dependent cysteine protease involved in necrosis.[11][12][13][14] |
Role in Apoptotic Signaling Pathways
Caspase-3 is the primary executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][15] Z-DEVD-cmk blocks the apoptotic cascade at a crucial convergence point, preventing the cleavage of key cellular substrates that leads to the morphological hallmarks of apoptosis.[16]
Extrinsic Apoptosis Pathway
This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[15] Active caspase-8 then directly cleaves and activates procaspase-3.[15][17]
Caption: Inhibition of the Extrinsic Apoptosis Pathway by z-DEVD-cmk.
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15] Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates caspase-9.[15] Active caspase-9 then proceeds to cleave and activate procaspase-3.[15][17]
Caption: Inhibition of the Intrinsic Apoptosis Pathway by z-DEVD-cmk.
Experimental Protocols and Workflow
Z-DEVD-cmk is a critical tool for elucidating caspase-dependent signaling. Below are representative protocols for its use.
General Experimental Workflow
A typical cell-based experiment involves pre-treatment with the inhibitor before inducing apoptosis to determine if the observed cell death is caspase-3 dependent.
Caption: Standard experimental workflow for using z-DEVD-cmk.
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies caspase-3 activity in cell lysates using a specific fluorogenic substrate.
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Materials:
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Methodology:
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Induce apoptosis in cell cultures, including a set of cells pre-treated with z-DEVD-cmk (e.g., 50 µM).
-
Harvest and wash cells with cold PBS.
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Resuspend cells in Lysis Buffer and incubate for 20 minutes at 37°C.[2]
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Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
In a 96-well plate, add the cytosolic extract.
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Add the Ac-DEVD-AFC substrate to each well.
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Incubate for 1 hour at 37°C, protected from light.[2]
-
Measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]
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Compare the fluorescence levels between untreated, apoptosis-induced, and inhibitor-treated samples. A significant reduction in fluorescence in the z-DEVD-cmk group indicates specific inhibition of caspase-3 activity.
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Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
Methodology:
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Seed cells in a 96-well plate and allow them to adhere.
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Pre-treat cells with various concentrations of z-DEVD-cmk for 1-2 hours.
-
Add the apoptosis-inducing agent and incubate for the desired time (e.g., 24-36 hours).[2]
-
Remove the treatment medium and add the MTT solution to each well.
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Incubate for 3 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]
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Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm.[2]
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Calculate cell viability as a percentage relative to the untreated control. A dose-dependent increase in viability in the presence of z-DEVD-cmk demonstrates its protective effect against apoptosis.[2]
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Conclusion
Z-DEVD-cmk is an indispensable research tool that functions as an irreversible inhibitor of caspase-3 and related proteases. Its mechanism is rooted in its ability to act as a substrate mimic, leading to the covalent modification and inactivation of the enzyme's catalytic cysteine. By effectively blocking the central executioner of apoptosis, z-DEVD-cmk allows researchers to dissect the intricate signaling pathways governing programmed cell death, evaluate the therapeutic potential of apoptosis inhibition, and distinguish between caspase-dependent and independent cell death mechanisms.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-Devd-fmk | C30H41FN4O12 | CID 16760394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 6. Z-DEVD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. phostag.net [phostag.net]
- 12. z-devd-fmk.com [z-devd-fmk.com]
- 13. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. assaygenie.com [assaygenie.com]
